molecular formula C22H19N3O3 B243963 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B243963
M. Wt: 373.4 g/mol
InChI Key: XMQIIUIWKLFFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide, also known as XAV-939, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and homeostasis. Dysregulation of this pathway has been linked to various diseases, including cancer, osteoporosis, and Alzheimer's disease.

Mechanism of Action

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide inhibits the Wnt/β-catenin signaling pathway by targeting the tankyrase enzyme. Tankyrase is a poly(ADP-ribose) polymerase (PARP) that regulates the stability of Axin, a key component of the β-catenin destruction complex. The β-catenin destruction complex is responsible for the degradation of β-catenin, which prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus. Inhibition of tankyrase by N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide stabilizes Axin, which promotes the degradation of β-catenin and inhibits its transcriptional activity.
Biochemical and Physiological Effects:
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide also enhances the differentiation of mesenchymal stem cells into osteoblasts, which can be useful in treating osteoporosis. In addition, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide inhibits the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide also has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide. One area of research is the development of more potent and selective tankyrase inhibitors that can be used in the clinic. Another area of research is the investigation of the role of Wnt/β-catenin signaling in other diseases, such as diabetes and cardiovascular disease. In addition, the use of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the development of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide analogs with improved solubility and pharmacokinetic properties is an area of interest for drug development.

Synthesis Methods

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine from 2-aminopyridine and glyoxal. The second step involves the coupling of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine with 2-(4-methylphenoxy)acetic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide.

Scientific Research Applications

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and suppressing cell proliferation. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts, which can be useful in treating osteoporosis. In addition, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-5-8-17(9-6-14)27-13-20(26)24-18-10-7-16(12-15(18)2)22-25-21-19(28-22)4-3-11-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

XMQIIUIWKLFFJE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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